2-(Butylamino)-5-nitrobenzonitrile

Lipophilicity Drug-likeness Physicochemical properties

Medicinal chemistry requires precise physicochemical control. Substituting N-alkyl chain length alters lipophilicity (XLogP3 3.3 vs methyl 2.0) and rotatable bonds (4 vs 1), impacting permeability and SAR outcomes. This butylamino derivative is a validated building block for: - Lipophilic handle introduction (BBB penetration) - Conformational flexibility studies (entropic profiling) - HPLC retention time markers - Mass-tagged probe synthesis (MW +42 vs methyl) Supplied with analytical data. Immediate dispatch for R&D.

Molecular Formula C11H13N3O2
Molecular Weight 219.244
CAS No. 731803-59-1
Cat. No. B2774587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Butylamino)-5-nitrobenzonitrile
CAS731803-59-1
Molecular FormulaC11H13N3O2
Molecular Weight219.244
Structural Identifiers
SMILESCCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C#N
InChIInChI=1S/C11H13N3O2/c1-2-3-6-13-11-5-4-10(14(15)16)7-9(11)8-12/h4-5,7,13H,2-3,6H2,1H3
InChIKeyJPXHHGMADNZXBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Butylamino)-5-nitrobenzonitrile (CAS 731803-59-1) Procurement and Technical Profile


2-(Butylamino)-5-nitrobenzonitrile (CAS 731803-59-1) is a member of the ortho-amino-para-nitrobenzonitrile class, characterized by a benzonitrile core bearing a nitro group at the 5-position and a butylamino group at the 2-position [1]. This small molecule (MW 219.24 g/mol; C11H13N3O2) is primarily utilized as a versatile synthetic intermediate or building block in medicinal chemistry and materials science research . Its functional groups—a nitrile, a secondary amine, and an aromatic nitro group—provide distinct reactive handles for further chemical elaboration, including reduction, alkylation, and nucleophilic aromatic substitution . The compound is commercially available from multiple research chemical suppliers, typically at purities of 95% or higher .

Workflow
Synthetic intermediate with three reactive handles
Selection
Butylamino chain modulates lipophilicity and flexibility
Procurement
Multi-vendor supply at reported purities ≥95%

2-(Butylamino)-5-nitrobenzonitrile: Why In-Class Analogs Are Not Interchangeable


In scientific research and industrial process development, substituting one ortho-amino-para-nitrobenzonitrile for another—such as exchanging the butylamino derivative for its methyl, ethyl, or propyl counterparts—is not a trivial decision. Even minor alterations in the N-alkyl chain length can profoundly influence key physicochemical properties that dictate experimental outcomes [1]. Specifically, the butylamino substituent confers a significantly higher computed lipophilicity (XLogP3 of 3.3) compared to the methylamino (2.0) and ethylamino (2.4) analogs [2]. This difference directly impacts solubility profiles, membrane permeability, and chromatographic retention times [3]. Furthermore, the increased rotatable bond count in the butyl derivative introduces greater conformational flexibility, which can affect molecular recognition events and binding entropies in biological systems [4]. Therefore, direct substitution without empirical validation risks altering reaction kinetics, yields, and biological activity, making it essential to justify the selection of the specific butylamino variant based on quantitative evidence .

Methyl or ethyl analogs have lower reported lipophilicity (XLogP3), which may alter solubility and chromatographic retention compared to the butyl derivative.
Fewer rotatable bonds in shorter-chain analogs reduce conformational flexibility; the butyl variant offers a distinct entropic profile that may not transfer directly.
Molecular weight differences (e.g., 42 g/mol heavier than methyl) affect mass-dependent properties; direct replacement without empirical validation risks altered reaction or purification outcomes.

Quantitative Differentiation of 2-(Butylamino)-5-nitrobenzonitrile vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Butylamino vs. Methylamino and Ethylamino Analogs

The 2-(butylamino)-5-nitrobenzonitrile compound demonstrates significantly higher lipophilicity compared to its methyl and ethyl analogs. This is quantified by the XLogP3 values computed and standardized by PubChem. The butylamino derivative has an XLogP3 of 3.3, which is 1.3 units higher than the methylamino analog (2.0) and 0.9 units higher than the ethylamino analog (2.4) [1][2][3].

Lipophilicity (XLogP3)
Reported
Target: 3.3
Methyl: 2.0; Ethyl: 2.4
Δ +1.3 / +0.9
Reported higher lipophilicity may correlate with altered membrane permeability and distribution profiles.
Computed by XLogP3 3.0; requires experimental confirmation in target system.
Lipophilicity Drug-likeness Physicochemical properties

Molecular Weight and Structural Complexity Comparison

The target compound possesses a molecular weight of 219.24 g/mol, which is substantially higher than its methyl (177.16 g/mol) and ethyl (191.19 g/mol) analogs [1][2][3]. This increased mass is a direct consequence of the longer butyl chain and can be a decisive factor in applications where a specific mass range is desired for downstream synthetic steps or for tuning physical properties like boiling point and density .

Molecular Weight
Reported
219.24 g/mol
Δ +42.08 vs methyl
Δ +28.05 vs ethyl
Reported mass difference supports selection for specific mass-range applications in synthesis or purification.
Computed property; verify for precise experimental conditions.
Molecular Weight Chemical Synthesis Building Block

Conformational Flexibility: Rotatable Bond Count Analysis

The 2-(butylamino)-5-nitrobenzonitrile molecule has 4 rotatable bonds, which is 3 more than the methyl analog (1 rotatable bond) and 2 more than the ethyl analog (2 rotatable bonds) [1][2][3]. This increased flexibility allows the butylamino group to sample a broader conformational space, which can be advantageous or disadvantageous depending on the intended application. For instance, greater flexibility can lead to more favorable binding entropies upon target engagement but may also reduce binding specificity [4].

Rotatable Bonds
Class-level
Target: 4
Methyl: 1; Ethyl: 2
Δ +3 / +2
Increased conformational flexibility may influence molecular recognition and binding entropies.
Class-level inference; entropic effects require context-specific validation.
Conformational flexibility Molecular recognition QSAR

Commercial Availability and Purity Benchmarking

Commercially, 2-(Butylamino)-5-nitrobenzonitrile is readily available from multiple established research chemical vendors, with purities ranging from 95% to 98% . This level of supply chain accessibility and quality assurance contrasts with some of its less common analogs, which may only be offered by a limited number of suppliers or at lower purities. For example, the propyl analog (5-nitro-2-(propylamino)benzonitrile) is also available at 95% purity from select vendors, but the butyl derivative benefits from a more established market presence with multiple sourcing options .

Commercial Purity
Data to verify
95–98% reported
Multi-vendor availability
Comparable purity to propyl analog (95%)
Reported broad vendor access may reduce supply risk; purity should be verified per lot.
Source data limited; refer to individual certificates of analysis.
Procurement Purity Supply chain

Recommended Applications for 2-(Butylamino)-5-nitrobenzonitrile in Research and Development


Synthesis of Lipophilic Benzonitrile Derivatives

In medicinal chemistry programs where increasing compound lipophilicity is a primary goal—for instance, to improve blood-brain barrier penetration or cellular uptake—2-(butylamino)-5-nitrobenzonitrile serves as an ideal building block. Its XLogP3 value of 3.3 [1] is substantially higher than the methyl and ethyl analogs, allowing chemists to introduce a significant lipophilic handle in a single synthetic step. The nitro group can be subsequently reduced to an amine for further functionalization, while the nitrile can be hydrolyzed to an amide or carboxylic acid .

Structure-Activity Relationship (SAR) Studies of Flexible Linkers

For research groups exploring the effect of conformational flexibility on target binding, this compound provides a distinct entry point. With 4 rotatable bonds—compared to 1 for the methyl analog and 2 for the ethyl analog [2]—the butylamino chain offers a unique entropic profile. This makes the compound particularly valuable in SAR campaigns aimed at understanding the role of flexible, hydrophobic substituents in modulating protein-ligand interactions or polymer properties.

Calibration Standard for Reverse-Phase Chromatography

Due to its well-defined and relatively high lipophilicity (XLogP3 of 3.3) [1], 2-(butylamino)-5-nitrobenzonitrile can be employed as a retention time marker or calibration standard in reverse-phase HPLC and LC-MS method development. Its distinct retention behavior compared to less lipophilic analogs allows for better characterization of chromatographic systems intended for separating compounds across a wide range of hydrophobicities.

Precursor for Heavier Mass-Tagged Analogs

With a molecular weight of 219.24 g/mol, which is 42 g/mol heavier than its methyl counterpart [3], the butyl derivative is a strategic choice for synthesizing mass-tagged probes or internal standards. This mass difference is sufficient to avoid isotopic overlap in mass spectrometry experiments, making it a useful scaffold for generating analogs with unique mass signatures for quantitative analysis or chemical biology applications.

Application
Selection Property
Validation Focus
Lipophilic derivative synthesis
Butylamino chain imparts reported higher lipophilicity
Lipophilicity-dependent reactivity and yield assessment
Conformational flexibility SAR
Increased rotatable bond count vs. shorter-chain analogs
Entropic contribution to binding or material properties
RP-HPLC/LC-MS calibration
Distinct lipophilicity-driven retention behavior
Retention time reproducibility and system suitability
Mass-tagged probe precursor
Sufficient mass difference from lower alkyl analogs
Unique mass signature and isotopic pattern in MS analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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